3,5-dichloro-N-methyl-2-nitroaniline
Overview
Description
3,5-dichloro-N-methyl-2-nitroaniline is an organic compound characterized by the presence of chlorine, methyl, amino, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 3,5-dichloro-N-methyl-2-nitroaniline typically involves the nitration of 1,3-dichlorobenzene with mixed acid, followed by separation from the resulting isomer mixture . Industrial production methods often utilize chlorination and nitration reactions under controlled conditions to ensure high yield and purity . The reaction conditions generally include the use of strong acids like hydrochloric acid or nitric acid, and the process is carried out at specific temperatures to optimize the formation of the desired product .
Chemical Reactions Analysis
3,5-dichloro-N-methyl-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and amino derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
3,5-dichloro-N-methyl-2-nitroaniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-methyl-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .
Comparison with Similar Compounds
3,5-dichloro-N-methyl-2-nitroaniline can be compared with other similar compounds, such as:
2,4-Dichloronitrobenzene: Similar in structure but lacks the methylamino group, making it less versatile in certain chemical reactions.
2,6-Dichloro-4-nitroaniline: Contains a nitro group at a different position, leading to different reactivity and applications.
2,4-Disubstituted thiazoles: These compounds have a thiazole ring instead of a benzene ring, resulting in different biological activities and applications.
Properties
IUPAC Name |
3,5-dichloro-N-methyl-2-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-10-6-3-4(8)2-5(9)7(6)11(12)13/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYUBTZGVZEEAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC(=C1)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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